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Compound of Interest

Compound Name: (E)-9-Hexadecenyl acetate

Cat. No.: B013422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and

data integral to the structure elucidation of (E)-9-Hexadecenyl acetate. The document details

the key analytical techniques, experimental protocols, and data interpretation necessary for the

unambiguous identification of this semiochemical.

Compound Identity and Properties
(E)-9-Hexadecenyl acetate is a long-chain unsaturated ester with the following key

characteristics:

Property Value

Molecular Formula C₁₈H₃₄O₂

Molecular Weight 282.5 g/mol [1]

CAS Number 56218-69-0[1]

IUPAC Name [(E)-hexadec-9-enyl] acetate[1]

Spectroscopic and Analytical Data
The structural confirmation of (E)-9-Hexadecenyl acetate relies on a combination of

spectroscopic and chromatographic techniques. The following tables summarize the expected
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quantitative data from these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Data
Table 2.1: Predicted Mass Spectrometry Fragmentation of (E)-9-Hexadecenyl Acetate

m/z Proposed Fragment Interpretation

282 [M]⁺ Molecular ion

222 [M - CH₃COOH]⁺ Loss of acetic acid

61 [CH₃COOH₂]⁺ Protonated acetic acid

43 [CH₃CO]⁺ Acetyl cation (base peak)

various CₙH₂ₙ₊₁ , CₙH₂ₙ, CₙH₂ₙ₋₁
Alkyl fragments from the

hydrocarbon chain

Note: The fragmentation pattern is predicted based on the analysis of its (Z)-isomer and

general principles of mass spectrometry for long-chain acetates. The molecular ion may be of

low abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2.2: Predicted ¹H NMR Spectral Data for (E)-9-Hexadecenyl Acetate (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.40 m 2H
-CH=CH- (Olefinic

protons)

4.05 t 2H -CH₂-O-

2.04 s 3H CH₃-C(=O)-

~1.97 m 4H -CH₂-CH=CH-CH₂-

~1.62 p 2H -CH₂-CH₂-O-

~1.27 br s 18H
-(CH₂)₉- (Aliphatic

chain)

0.88 t 3H CH₃-CH₂-

Table 2.3: Predicted ¹³C NMR Spectral Data for (E)-9-Hexadecenyl Acetate (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

171.2 C=O (Ester carbonyl)

130.5 -CH=CH- (Olefinic carbons)

64.7 -CH₂-O-

32.6 -CH₂-CH=

29.7 - 29.1 -(CH₂)ₙ- (Aliphatic chain)

28.6 -CH₂-CH₂-O-

25.9 -CH₂-CH₂-C=O

22.7 -CH₂-CH₃

21.0 CH₃-C(=O)-

14.1 CH₃-CH₂-
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Note: The predicted chemical shifts are based on known values for similar long-chain

unsaturated acetates.

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structure

elucidation of (E)-9-Hexadecenyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C

MS).

Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-

polar column.

Procedure:

Sample Preparation: Dissolve a small amount of the purified (E)-9-Hexadecenyl acetate in

a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1

mg/mL.

Injection: Inject 1 µL of the sample into the GC inlet.

GC Conditions:

Inlet Temperature: 250 °C

Injection Mode: Splitless

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 min.

Ramp: 10 °C/min to 280 °C.

Final hold: 10 min at 280 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. Compare the fragmentation pattern with known spectra of

similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, including the position

and stereochemistry of the double bond.

Instrumentation:

NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

5 mm NMR tubes.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of

deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum.
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Typical parameters: 32 scans, relaxation delay of 1 s, spectral width of 12 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 scans, relaxation delay of 2 s, spectral width of 220 ppm.

2D NMR (Optional but Recommended):

Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.

Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C

correlations.

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C

correlations, which is crucial for assigning the position of the ester group and the double

bond.

Data Processing and Analysis: Process the spectra using appropriate software (e.g.,

MestReNova, TopSpin). Assign the chemical shifts and coupling constants to the respective

protons and carbons in the molecule. The coupling constant of the olefinic protons in the ¹H

NMR spectrum is diagnostic for the E/Z stereochemistry (typically ~15 Hz for E-isomers).

Ozonolysis for Double Bond Position Determination
Objective: To chemically cleave the double bond and identify the resulting fragments, thereby

confirming the position of the double bond at C9.

Procedure:

Ozonolysis Reaction:

Dissolve (E)-9-Hexadecenyl acetate (e.g., 50 mg) in a non-participating solvent like

dichloromethane or methanol (~5 mL) in a flask equipped with a gas inlet tube and a

magnetic stirrer.

Cool the solution to -78 °C using a dry ice/acetone bath.
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Bubble ozone gas (generated from an ozone generator) through the solution until a blue

color persists, indicating the consumption of the alkene.

Purge the solution with nitrogen or oxygen to remove excess ozone.

Reductive Work-up:

Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), to the

cold solution.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Product Analysis:

Concentrate the reaction mixture under reduced pressure.

Analyze the resulting aldehyde products by GC-MS. For (E)-9-Hexadecenyl acetate,

ozonolysis should yield nonanal and 7-acetoxyheptanal.

Compare the retention times and mass spectra of the products with those of authentic

standards to confirm their identity.

Visualizations
The following diagrams illustrate the key workflows and relationships in the structure

elucidation of (E)-9-Hexadecenyl acetate.
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Caption: Workflow for the structure elucidation of (E)-9-Hexadecenyl acetate.
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Caption: Key fragmentation pathways of (E)-9-Hexadecenyl acetate in Mass Spectrometry.

(E)-9-Hexadecenyl Acetate + O₃ Molozonide/Ozonide + Reducing Agent
(e.g., DMS)
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Caption: Ozonolysis reaction of (E)-9-Hexadecenyl acetate for double bond determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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